molecular formula C7H10 B2787397 (E)-5-Methyl-3-hexen-1-yne CAS No. 38253-07-5

(E)-5-Methyl-3-hexen-1-yne

Cat. No.: B2787397
CAS No.: 38253-07-5
M. Wt: 94.157
InChI Key: YPAAIRQADKROCE-UHFFFAOYSA-N
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Description

(E)-5-Methyl-3-hexen-1-yne is an organic compound characterized by its unique structure, which includes a triple bond (alkyne) and a double bond (alkene) within the same molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Methyl-3-hexen-1-yne can be achieved through several methods. One common approach involves the use of alkyne metathesis, where a suitable precursor undergoes a reaction to form the desired product. Another method involves the coupling of an alkyne with an alkene under specific conditions, such as the use of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize transition metal catalysts to facilitate the coupling reactions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-5-Methyl-3-hexen-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, forming alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine under UV light.

Major Products Formed:

    Oxidation: Epoxides, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(E)-5-Methyl-3-hexen-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-Methyl-3-hexen-1-yne involves its interaction with various molecular targets. The compound’s alkyne and alkene groups allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

    (Z)-5-Methyl-3-hexen-1-yne: The geometric isomer with different spatial arrangement.

    5-Methyl-1-hexyne: Lacks the double bond present in (E)-5-Methyl-3-hexen-1-yne.

    3-Hexyne: A simpler alkyne without the methyl group.

Uniqueness: this compound is unique due to its combination of both alkyne and alkene functionalities, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

(E)-5-methylhex-3-en-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-4-5-6-7(2)3/h1,5-7H,2-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAAIRQADKROCE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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